GN25

Overview

Description

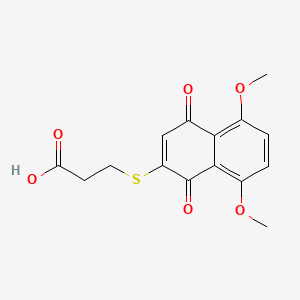

GN25 is a specific inhibitor of the binding between p53 and Snail, which has shown significant antitumor effects. The compound is particularly effective in K-Ras-mutated cancer cells, where it induces the expression of p53 and p21, leading to cell death and growth arrest . This compound has a molecular formula of C15H14O6S and a molecular weight of 322.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GN25 involves the reaction of 5,8-dimethoxy-1,4-dioxo-1,4-dihydronaphthalene-2-thiol with 3-bromopropanoic acid under basic conditions. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

GN25 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiol and carboxylic acid groups .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction: this compound can undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Applications Overview

GN25 primarily functions as an inhibitor that modulates the interaction between the tumor suppressor protein p53 and Snail, a transcription factor involved in epithelial-mesenchymal transition (EMT). This interaction is crucial in cancer progression and metastasis.

Cancer Research

This compound has demonstrated potent anti-cancer properties through its ability to inhibit angiogenesis and vasculogenic mimicry:

- Inhibition of Angiogenesis: this compound disrupts the formation of new blood vessels that tumors require for growth. This effect can starve tumors of essential nutrients and oxygen, thereby inhibiting their growth .

- Anti-Vasculogenic Mimicry: The compound also targets alternative pathways that tumors use to acquire blood supply independent of angiogenesis, further enhancing its potential as an anti-cancer agent .

Case Study:

A study published in Scientific Reports highlighted this compound's effectiveness in reducing tumor growth in xenograft models of breast cancer. The results indicated that treatment with this compound led to a significant decrease in tumor volume compared to control groups, showcasing its potential as a therapeutic agent against aggressive cancer types .

Neuroscience Applications

In neuroscience, this compound has been investigated for its role in modulating cellular pathways related to neurodegenerative diseases:

- Neuroprotection: By regulating p53 activity, this compound may help protect neurons from apoptosis (programmed cell death) associated with various neurodegenerative conditions .

- Mechanisms of Action: The modulation of p53-Snail interactions can influence neuronal survival and differentiation, making this compound a candidate for further studies in neuroprotective therapies.

Case Study:

Research conducted on neuronal cell cultures demonstrated that this compound treatment resulted in enhanced survival rates under oxidative stress conditions. This suggests its potential utility in developing treatments for diseases like Alzheimer's or Parkinson's .

Table 1: Summary of this compound Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Cancer Research | Inhibits p53-Snail interaction | Reduces tumor growth; inhibits angiogenesis and vasculogenic mimicry |

| Neuroscience | Modulates neuronal pathways | Enhances neuron survival under stress; potential neuroprotective effects |

Table 2: Case Study Results

| Study Type | Model Used | Treatment Duration | Outcome |

|---|---|---|---|

| Cancer Study | Xenograft models | 4 weeks | Significant tumor reduction |

| Neuroprotection | Neuronal cell cultures | 48 hours | Increased cell viability |

Mechanism of Action

GN25 exerts its effects by specifically inhibiting the binding of p53 to Snail. This inhibition prevents the degradation of p53, leading to its accumulation and activation in cancer cells . The activated p53 then induces the expression of target genes such as p21, which are involved in cell cycle arrest and apoptosis . The molecular targets and pathways involved include the CK1/GSK3b-mediated phosphorylation of Snail and the activation of wild-type p53 in p53 WT/MT cells .

Comparison with Similar Compounds

Similar Compounds

GN29: Another specific inhibitor of p53-Snail binding with similar antitumor effects.

Nutlin-3: An MDM2 antagonist that activates p53 by preventing its degradation.

Pifithrin-α: A p53 inhibitor used to study the role of p53 in various cellular processes.

Uniqueness of GN25

This compound is unique in its specific inhibition of the p53-Snail interaction, which is particularly relevant in K-Ras-mutated cancers. Unlike other p53 activators, this compound selectively activates wild-type p53 in p53 WT/MT cells without affecting normal cells or K-Ras-wild-type cells .

Biological Activity

GN25 is a compound that has garnered attention in cancer research due to its ability to modulate key biological processes, particularly in the context of epithelial-mesenchymal transition (EMT) and tumor suppression. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

This compound primarily functions as an inhibitor of the Snail-p53 interaction. Snail is a transcription factor that promotes EMT, which is a critical process in cancer metastasis. By inhibiting the binding of Snail to p53, this compound prevents the degradation of p53, allowing for its accumulation and activation in cancer cells. This mechanism is crucial as p53 is a well-known tumor suppressor protein that regulates cell cycle and apoptosis .

Induction of Apoptosis

Research indicates that this compound effectively induces apoptosis in various cancer cell lines. In studies involving HMLE-SNAIL and Kras-HMLE-SNAIL models, this compound treatment resulted in a significant increase in early-stage apoptotic cells, with rates reaching up to 67.8% in Kras-HMLE-SNAIL cells after 72 hours of treatment . This apoptotic effect correlates with the compound's ability to reverse EMT, suggesting a dual role in promoting cell death while restoring epithelial characteristics.

Reversal of Epithelial-Mesenchymal Transition (EMT)

This compound has been shown to induce mesenchymal-to-epithelial transition (MET), which is characterized by the downregulation of mesenchymal markers such as TWIST1 and TWIST2 and the upregulation of epithelial markers like E-Cadherin . This transition is critical for inhibiting metastasis and enhancing the sensitivity of cancer cells to therapeutic agents.

Transcriptomic Changes

The biological activity of this compound extends to significant alterations in gene expression profiles. A study utilizing RNA sequencing on A549 non-small cell lung cancer cells treated with this compound revealed enrichment in transcripts associated with immune response pathways, particularly those involved in T-cell mediated immunity (e.g., BCL6, CD81) and NF-κB signaling . These findings suggest that this compound not only affects cancer cell biology but also modulates the immune landscape within tumors.

Data Tables

Case Study 1: HMLE-SNAIL Model

In a controlled study using HMLE-SNAIL cells, this compound treatment demonstrated significant growth inhibition alongside apoptosis induction. The results indicated a clear correlation between this compound concentration and the extent of apoptosis, validating its potential as a therapeutic agent against SNAIL-driven tumors .

Case Study 2: A549 Non-Small Cell Lung Cancer Cells

A549 cells treated with this compound exhibited notable changes in immune-related gene expression. The transcriptomic analysis highlighted an overlap with other immunomodulatory therapies, suggesting that this compound could enhance anti-tumor immunity through its effects on immune cell signaling pathways .

Properties

IUPAC Name |

3-(5,8-dimethoxy-1,4-dioxonaphthalen-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6S/c1-20-9-3-4-10(21-2)14-13(9)8(16)7-11(15(14)19)22-6-5-12(17)18/h3-4,7H,5-6H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIRLGMLDOPLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.